



Application Notes and Protocols: C25-140 in a Psoriasis Mouse Model

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Compound of Interest		
Compound Name:	C25-140	
Cat. No.:	B15611908	Get Quote

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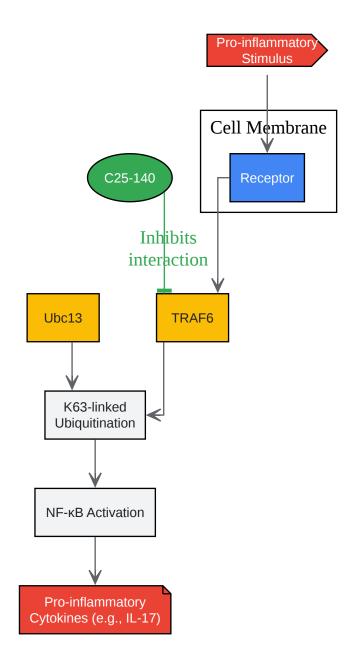
Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The NF-kB signaling pathway plays a crucial role in the pathogenesis of psoriasis, making it a key target for therapeutic intervention. **C25-140** is a novel small molecule inhibitor that targets the E3 ligase activity of TNF receptor-associated factor 6 (TRAF6) by disrupting its interaction with the E2-conjugating enzyme Ubc13.[1][2][3] This inhibition effectively impedes the activation of the canonical NF-kB pathway, which is a hallmark of chronic inflammation and autoimmune diseases.[1][3][4] Preclinical studies in an imiquimod-induced psoriasis mouse model have demonstrated that topical application of **C25-140** can significantly ameliorate disease symptoms, highlighting its potential as a therapeutic agent for psoriasis.[1][4]

Mechanism of Action

C25-140 directly binds to TRAF6, an E3 ubiquitin ligase, and inhibits its interaction with the ubiquitin-conjugating enzyme Ubc13.[2] This interaction is essential for the formation of Lys63-linked ubiquitin chains, a critical step in the signal propagation for inflammatory and immune responses that lead to the activation of the NF-κB pathway.[1][3] By blocking the TRAF6-Ubc13 interaction, **C25-140** reduces TRAF6 E3 ligase activity, thereby downregulating NF-κB activation and the subsequent expression of pro-inflammatory cytokines.[1][2][3]





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C25-140 inhibits the TRAF6-Ubc13 interaction, blocking NF-кВ activation.

Data Presentation

The efficacy of **C25-140** in the imiquimod-induced psoriasis mouse model was assessed by daily scoring of disease parameters and measurement of IL-17 cytokine levels at the end of the study.[1][4] The results demonstrate a significant improvement in all measured clinical scores and a reduction in pro-inflammatory cytokine levels in **C25-140**-treated mice compared to the control group.[1][4]



Parameter	Control Group (IMQ only)	C25-140 Treated Group (IMQ + C25- 140)	Statistical Significance
Cumulative Score	Increased over time	Significantly reduced	p < 0.001
Thickness Score	Increased over time	Significantly reduced	p < 0.01
Scaling Score	Increased over time	Significantly reduced	p < 0.001
Erythema Score	Increased over time	Significantly reduced	p < 0.0001
IL-17 Cytokine Levels	Elevated	Significantly decreased	p < 0.05

Data summarized from Brenke et al., 2018. The values represent the overall trend and statistical significance reported in the study. For detailed daily scores, refer to the original publication.[1][4]

Experimental Protocols Imiquimod-Induced Psoriasis Mouse Model

This model is widely used due to its convenience, low cost, and ability to replicate key features of human psoriasis.[5]

Materials:

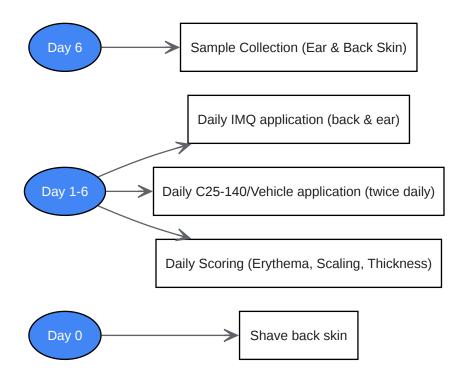
- Mice (e.g., BALB/c or C57BL/6)[4][5]
- Imiquimod cream (5%)
- C25-140 solution
- Vehicle control for C25-140
- · Calipers for measuring ear thickness
- Scoring system for erythema, scaling, and thickness



Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Hair Removal: On day 0, shave the dorsal back skin of the mice.
- Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and the right ear for 6 consecutive days.[1][4]
- Treatment:
 - Divide mice into a control group and a C25-140 treatment group (n=8 per group).[4]
 - Topically apply C25-140 (at a final dose of ~1.5 mg/kg per application) or vehicle control to the same areas (back and ear) twice daily.[1]
- Monitoring and Scoring:
 - Monitor the mice daily for signs of inflammation.
 - Score the severity of erythema, scaling, and skin thickness on the back skin daily using a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked).[4]
 - The cumulative score is the sum of the individual scores for erythema, scaling, and thickness.[4]
 - Measure ear thickness daily using calipers.
- Sample Collection: On day 6, euthanize the mice and collect samples from the ear and back skin for further analysis.[1][4]





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Experimental workflow for the imiquimod-induced psoriasis mouse model.

Cytokine Measurement by ELISA

Materials:

- Collected ear tissue
- Lysis buffer
- ELISA kit for IL-17
- Plate reader

Procedure:

- Tissue Homogenization: Homogenize the collected ear tissue in an appropriate lysis buffer.
- Centrifugation: Centrifuge the homogenates to pellet cellular debris.
- Supernatant Collection: Collect the supernatant containing the proteins.



- ELISA: Perform an ELISA for IL-17 according to the manufacturer's instructions.
- Data Analysis: Determine the concentration of IL-17 in each sample using a standard curve and normalize to the total protein concentration.

Conclusion

C25-140 demonstrates significant therapeutic potential for psoriasis by targeting the TRAF6-Ubc13 interaction and subsequently inhibiting the pro-inflammatory NF-κB signaling pathway. The experimental protocols outlined provide a robust framework for evaluating the in vivo efficacy of **C25-140** and similar compounds in a well-established psoriasis mouse model. The presented data underscores the importance of TRAF6 E3 ligase activity in the pathogenesis of psoriasis and validates it as a promising target for the development of novel anti-psoriatic therapies.[1][6]

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